molecular formula C11H15NO B13553689 2-(4-(Dimethylamino)phenyl)propanal

2-(4-(Dimethylamino)phenyl)propanal

Cat. No.: B13553689
M. Wt: 177.24 g/mol
InChI Key: UFHQYFBMYLNESW-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)propanal is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the para position and a propanal group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the Knoevenagel condensation, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the propanal in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: 2-(4-(Dimethylamino)phenyl)propanoic acid.

    Reduction: 2-(4-(Dimethylamino)phenyl)propanol.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanal involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by undergoing excited-state intramolecular proton transfer (ESIPT), which results in fluorescence emission . The compound’s dimethylamino group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but lacks the propanal group.

    2-(4-(Dimethylamino)phenyl)ethanol: Similar structure but has an ethanol group instead of a propanal group.

    4-(Dimethylamino)cinnamaldehyde: Similar structure but has a cinnamaldehyde group instead of a propanal group.

Uniqueness

2-(4-(Dimethylamino)phenyl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and propanal groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]propanal

InChI

InChI=1S/C11H15NO/c1-9(8-13)10-4-6-11(7-5-10)12(2)3/h4-9H,1-3H3

InChI Key

UFHQYFBMYLNESW-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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